Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It demonstrates nanomolar inhibition of MET kinase activity and exhibits robust antitumor activity in vivo.
Compound Description: GLPG2938 acts as an antagonist of the sphingosine-1-phosphate receptor 2 (S1P2). This compound shows promise as a potential treatment for idiopathic pulmonary fibrosis (IPF).
Compound Description: BMS-695735 acts as an orally efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase. This compound demonstrates broad-spectrum antitumor activity in vivo.
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is currently in early clinical development for the treatment of cancers driven by the RAS/RAF/MEK/ERK signaling pathway.
Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor of specific oncogenic epidermal growth factor receptor (EGFR) mutants. This selectivity makes it a promising candidate for treating non-small-cell lung cancer (NSCLC) driven by these mutations.
Compound Description: MK-8033 is a dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Notably, MK-8033 exhibits preferential binding to the activated conformation of c-Met, potentially offering an advantage in cancer treatment.
Compound Description: This compound is an inhibitor targeting kinases with a rare cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2.
Compound Description: SAR216471 is a potent, reversible antagonist of the P2Y12 receptor. It demonstrates strong antiplatelet and antithrombotic effects in vivo.
Compound Description: PF-2545920 is a highly selective inhibitor of phosphodiesterase 10A (PDE10A). It was the first compound with this mechanism to enter clinical trials for schizophrenia treatment.
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed for topical ocular delivery. It shows efficacy in treating choroidal neovascularization (CNV) associated with neovascular age-related macular degeneration.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.